N-(2-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a sulfonyl group (SO2), and aromatic rings (benzene rings). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide and sulfonyl groups, and the attachment of these groups to the benzene rings. The exact synthesis process would depend on the specific reactions used and the order in which they are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide and sulfonyl groups, as well as the benzene rings, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide and sulfonyl groups, in particular, are reactive and could participate in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the amide and sulfonyl groups, as well as the benzene rings, would likely influence these properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to better understand its properties and potential applications. This could involve more detailed investigations of its synthesis, structure, reactivity, and mechanism of action, as well as studies to evaluate its safety and efficacy if it were to be used as a drug .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-18-12-14-19(15-13-18)30(27,28)25(17-8-4-3-5-9-17)16-22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBEGKLERKQOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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